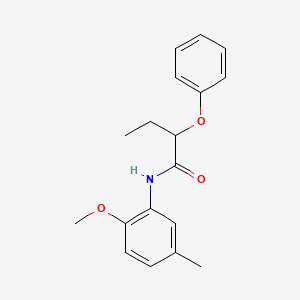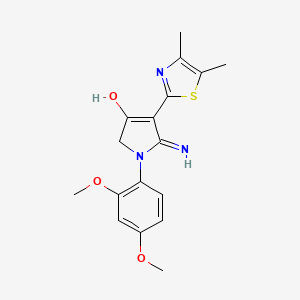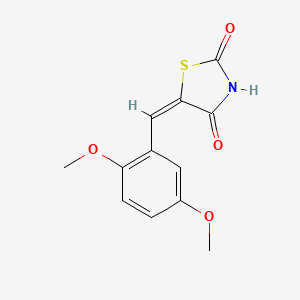
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-hydroxy-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-hydroxy-2-phenylacetohydrazide, commonly known as BHPI, is a chemical compound that has been extensively studied in scientific research. BHPI has been shown to possess various biological activities, making it a promising candidate for several applications.
作用機序
BHPI's mechanism of action is still not fully understood. However, it has been suggested that BHPI exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, BHPI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
BHPI has been shown to possess various biochemical and physiological effects. For example, BHPI has been shown to induce cell cycle arrest and apoptosis in cancer cells. BHPI has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation.
実験室実験の利点と制限
BHPI has several advantages for lab experiments. BHPI is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. Additionally, BHPI has been shown to possess various biological activities, making it a promising candidate for several applications. However, BHPI also has some limitations. For example, BHPI's mechanism of action is still not fully understood, which makes it challenging to optimize its biological activity. Additionally, BHPI's stability under different experimental conditions needs to be further investigated.
将来の方向性
BHPI has several potential future directions. For example, BHPI's anti-cancer activity needs to be further investigated in animal models and clinical trials. Additionally, BHPI's mechanism of action needs to be further elucidated to optimize its biological activity. BHPI's antibacterial activity also needs to be further investigated to determine its potential as an antibacterial agent. Finally, BHPI's stability and toxicity need to be further investigated to determine its potential as a drug candidate.
Conclusion:
In conclusion, BHPI is a promising chemical compound that has been extensively studied in scientific research. BHPI possesses various biological activities, including anti-cancer, anti-inflammatory, and antibacterial activities. BHPI's mechanism of action is still not fully understood, which presents a challenge for optimizing its biological activity. However, BHPI's potential for several applications makes it a promising candidate for future research.
合成法
BHPI can be synthesized through a simple one-pot reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-hydroxy-2-phenylacetohydrazide in the presence of a base. The reaction yields a yellow crystalline product with a purity of over 95%.
科学的研究の応用
BHPI has been shown to possess various biological activities, making it a promising candidate for several applications. BHPI has been studied for its anti-cancer activity and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. BHPI has also been studied for its anti-inflammatory activity, where it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, BHPI has been studied for its antibacterial activity, where it has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIN2O3/c16-11-6-10(13(20)12(17)7-11)8-18-19-15(22)14(21)9-4-2-1-3-5-9/h1-8,14,20-21H,(H,19,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMAEJWSXOWLD-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC(=C2)Br)I)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6074391.png)
![2-(methoxymethyl)-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074394.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B6074402.png)

![ethyl 3-(2-fluorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6074415.png)
![3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6074419.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)

![3-[(3-fluorophenyl)amino]-1,3-diphenyl-1-propanone](/img/structure/B6074440.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)
![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)
